molecular formula C8H14O3 B14420577 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane CAS No. 80706-61-2

2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane

Cat. No.: B14420577
CAS No.: 80706-61-2
M. Wt: 158.19 g/mol
InChI Key: DRWLKWIHIUTLAM-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.2]pentane core with a dimethoxymethyl and a methyl group attached to it. The presence of the oxaspiro ring imparts significant strain and reactivity to the molecule, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane typically involves the reaction of a suitable precursor with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the oxaspiro ring into more stable structures.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.

    Biology: The compound’s reactivity makes it useful in probing biological systems and studying enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane involves its ability to undergo various chemical transformations. The oxaspiro ring’s strain and the presence of reactive functional groups enable the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound valuable in synthetic chemistry and material science.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpentane: Shares a similar spirocyclic structure but lacks the dimethoxymethyl group.

    2-Methyl-1,3-dioxolane: Contains a similar oxaspiro ring but with different substituents.

    Dimethoxymethane: Similar functional groups but lacks the spirocyclic core.

Uniqueness

2-(Dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane is unique due to its combination of a spirocyclic core and reactive functional groups. This combination imparts significant strain and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

80706-61-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(dimethoxymethyl)-2-methyl-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C8H14O3/c1-7(6(9-2)10-3)8(11-7)4-5-8/h6H,4-5H2,1-3H3

InChI Key

DRWLKWIHIUTLAM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC2)C(OC)OC

Origin of Product

United States

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